molecular formula C10H8ClF3N2O2 B13582544 2-Amino-2-(2-chlorophenyl)acetonitrile,trifluoroaceticacid

2-Amino-2-(2-chlorophenyl)acetonitrile,trifluoroaceticacid

Cat. No.: B13582544
M. Wt: 280.63 g/mol
InChI Key: SCMXXZPRPWQBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2-chlorophenyl)acetonitrile, trifluoroacetic acid is a compound that combines the properties of both 2-amino-2-(2-chlorophenyl)acetonitrile and trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-chlorophenyl)acetonitrile typically involves the reaction of 2-chlorobenzyl cyanide with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-2-(2-chlorophenyl)acetonitrile, trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-(2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-chlorophenyl)acetonitrile: Similar structure but with the chlorine atom at the para position.

    2-Amino-2-(2-bromophenyl)acetonitrile: Similar structure but with a bromine atom instead of chlorine.

    2-Amino-2-(2-fluorophenyl)acetonitrile: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-Amino-2-(2-chlorophenyl)acetonitrile is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. The combination with trifluoroacetic acid further enhances its properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8ClF3N2O2

Molecular Weight

280.63 g/mol

IUPAC Name

2-amino-2-(2-chlorophenyl)acetonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H7ClN2.C2HF3O2/c9-7-4-2-1-3-6(7)8(11)5-10;3-2(4,5)1(6)7/h1-4,8H,11H2;(H,6,7)

InChI Key

SCMXXZPRPWQBRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)N)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.